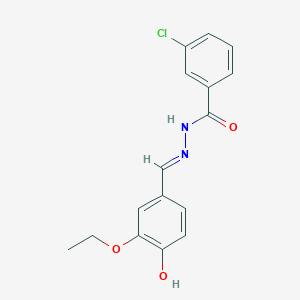
Hydrazine, 1-phenoxyacetyl-2-(3-carboxyprop-2-enoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazine, 1-phenoxyacetyl-2-(3-carboxyprop-2-enoyl)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its hydrazine core, which is functionalized with phenoxyacetyl and carboxyprop-2-enoyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study in synthetic chemistry, materials science, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1-phenoxyacetyl-2-(3-carboxyprop-2-enoyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of hydrazine with phenoxyacetyl chloride under controlled conditions to form the intermediate compound. This intermediate is then reacted with an appropriate carboxyprop-2-enoyl derivative to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to ensure the purity of the final product .
化学反応の分析
Types of Reactions
Hydrazine, 1-phenoxyacetyl-2-(3-carboxyprop-2-enoyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
Hydrazine, 1-phenoxyacetyl-2-(3-carboxyprop-2-enoyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of Hydrazine, 1-phenoxyacetyl-2-(3-carboxyprop-2-enoyl)- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the compound may interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
Similar compounds to Hydrazine, 1-phenoxyacetyl-2-(3-carboxyprop-2-enoyl)- include:
1-Acetyl-2-phenylhydrazine: Known for its use in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Hydrazine-1-carboxamide: Utilized in the development of metal nanoparticles and as a chemical sensor.
Uniqueness
The uniqueness of Hydrazine, 1-phenoxyacetyl-2-(3-carboxyprop-2-enoyl)- lies in its specific functional groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
特性
分子式 |
C12H12N2O5 |
|---|---|
分子量 |
264.23 g/mol |
IUPAC名 |
(E)-4-oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]but-2-enoic acid |
InChI |
InChI=1S/C12H12N2O5/c15-10(6-7-12(17)18)13-14-11(16)8-19-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,15)(H,14,16)(H,17,18)/b7-6+ |
InChIキー |
DCHBFTOEYSPLKO-VOTSOKGWSA-N |
異性体SMILES |
C1=CC=C(C=C1)OCC(=O)NNC(=O)/C=C/C(=O)O |
正規SMILES |
C1=CC=C(C=C1)OCC(=O)NNC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide](/img/structure/B11696601.png)
![2-(3-iodophenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11696602.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11696618.png)
![4-{[(4-Chloro-3-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11696620.png)
![N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11696625.png)
![6-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-N-methyl-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11696626.png)
![N-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11696628.png)

![1-[(4-Methyl-3-nitrophenyl)sulfonyl]-3-(phenylsulfonyl)imidazolidine](/img/structure/B11696636.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2,5-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696637.png)

![3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B11696650.png)
![N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B11696663.png)
![(4Z)-4-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11696667.png)
